molecular formula C19H20Cl3NO3 B3826577 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B3826577
M. Wt: 416.7 g/mol
InChI Key: CIJHDMGBMJKAAR-UHFFFAOYSA-N
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Description

3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate is a synthetic organic compound with a complex structure It features multiple functional groups, including chlorinated alkenes, carbamoyl groups, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps:

    Formation of the Chlorinated Alkene: The initial step involves the chlorination of but-3-en-2-yl to form 3,4,4-trichlorobut-3-en-2-yl. This can be achieved using chlorine gas under controlled conditions.

    Cyclohexene Ring Formation: The cyclohexene ring is synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexene structure.

    Esterification: The final step involves esterification to form the carboxylate group. This can be done using standard esterification techniques with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes using large-scale reactors for the chlorination, Diels-Alder reaction, carbamoylation, and esterification steps. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene and carbamoyl groups.

    Reduction: Reduction reactions can target the chlorinated alkene, converting it to a less chlorinated or non-chlorinated derivative.

    Substitution: The chlorinated alkene can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alkanes or less chlorinated alkenes.

    Substitution: Products depend on the nucleophile used, such as ethers or nitriles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound or its derivatives could be investigated for pharmaceutical applications, including drug development for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
  • 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate

Uniqueness

The uniqueness of 3,4,4-Trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 4-methylphenyl group, in particular, may influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

3,4,4-trichlorobut-3-en-2-yl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl3NO3/c1-11-7-9-13(10-8-11)23-18(24)14-5-3-4-6-15(14)19(25)26-12(2)16(20)17(21)22/h3-4,7-10,12,14-15H,5-6H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJHDMGBMJKAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)OC(C)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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